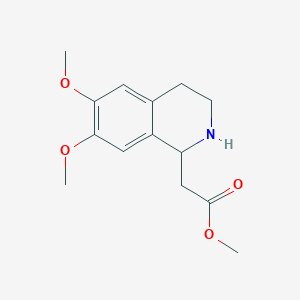

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Descripción

Molecular Architecture and Stereochemical Analysis

The molecular architecture of methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate centers around a tetrahydroisoquinoline backbone, which represents a partially saturated bicyclic system containing both aromatic and aliphatic components. The compound features a six-membered nitrogen-containing heterocyclic ring fused to a benzene ring, with the nitrogen-containing portion exhibiting saturation at positions 1, 2, 3, and 4. The presence of two methoxy groups at the 6 and 7 positions on the aromatic ring creates a distinctive substitution pattern that significantly influences the electronic properties and overall molecular conformation.

The stereochemical complexity of this molecule arises from the presence of a chiral center at position 1 of the tetrahydroisoquinoline ring system. This asymmetric carbon atom, which bears the acetate substituent, gives rise to two possible enantiomeric forms of the compound. The spatial arrangement around this stereogenic center plays a crucial role in determining the overall three-dimensional structure and subsequent biological activity of the molecule. Research has demonstrated that the configuration at this position can significantly influence the compound's interaction with biological targets and its pharmacological properties.

The acetate ester functionality attached to position 1 contributes additional structural complexity through its potential for rotational freedom around the carbon-carbon bond connecting the tetrahydroisoquinoline core to the ester group. This rotational flexibility introduces conformational variability that must be considered when analyzing the compound's overall molecular geometry. The ester carbonyl oxygen and the methoxy groups can participate in intramolecular interactions that may stabilize certain conformational arrangements over others.

Table 1: Key Molecular Properties of Methyl 2-(6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolin-1-yl)Acetate

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate and closely related compounds have provided detailed insights into the three-dimensional arrangement of atoms within the molecular structure. These studies reveal that the nitrogen-containing six-membered ring of the tetrahydroisoquinoline unit typically adopts a non-planar conformation, most commonly described as a half-boat or distorted half-chair arrangement. The conformational preferences of this ring system are influenced by the substitution pattern and the electronic effects of the methoxy groups.

Research on related tetrahydroisoquinoline derivatives has demonstrated that the piperidine ring portion of the tetrahydroisoquinoline system exhibits significant conformational flexibility. Studies have shown puckering parameters that indicate departure from planarity, with the ring adopting conformations that minimize steric interactions while optimizing electronic stabilization. The specific conformation adopted by the ring system can vary depending on the substitution pattern and the presence of intermolecular interactions in the crystal lattice.

The conformational dynamics of the tetrahydroisoquinoline ring system have been extensively studied using computational methods and nuclear magnetic resonance spectroscopy. These investigations reveal that the ring system can undergo conformational interconversion, with energy barriers that depend on the specific substitution pattern. The presence of the methoxy groups at positions 6 and 7 introduces electronic effects that can influence the preferred conformation of the saturated ring portion.

Crystal packing studies of related compounds have revealed the importance of intermolecular hydrogen bonding interactions in determining the solid-state structure. The nitrogen atom in the tetrahydroisoquinoline ring can participate in hydrogen bonding as both a donor and acceptor, depending on its protonation state. The methoxy groups and ester functionality provide additional sites for intermolecular interactions that contribute to the overall crystal packing arrangement.

Table 2: Conformational Parameters of Tetrahydroisoquinoline Ring Systems

Comparative Analysis with Related Tetrahydroisoquinoline Derivatives

Comparative structural analysis of methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate with related tetrahydroisoquinoline derivatives reveals important structure-property relationships within this chemical family. The Cambridge Structural Database contains 123 structures of substituted 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, providing a substantial foundation for comparative analysis. Among these, 15 structures correspond specifically to 1-substituted derivatives, making them particularly relevant for comparison with the title compound.

The influence of different substituents at the 1-position has been systematically studied through conformational analysis of various methyl-substituted tetrahydroisoquinolines. Research has demonstrated that the free energy differences between axial and equatorial conformations vary significantly depending on the position of methyl substitution. For 1-methyl-tetrahydroisoquinoline, the axial-equatorial energy difference is 0.56 kcal/mol, while for 3-methyl and 4-methyl derivatives, these values are 1.63 and -0.32 kcal/mol, respectively. These differences arise from varying degrees of steric interaction and electronic effects associated with different substitution patterns.

The presence of the 6,7-dimethoxy substitution pattern creates a characteristic electronic environment that distinguishes these compounds from other tetrahydroisoquinoline derivatives. The electron-donating effects of the methoxy groups influence both the basicity of the nitrogen atom and the overall electronic distribution within the molecule. This substitution pattern is commonly found in naturally occurring alkaloids and synthetic pharmaceutical compounds, highlighting its importance in medicinal chemistry applications.

Comparative crystal structure analysis reveals that compounds bearing bulky substituents at the 1-position, such as the acetate group in the title compound, tend to adopt conformations that minimize steric clashes. The ethyl ester analog, ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate, provides a direct comparison that demonstrates how minor structural modifications can influence molecular geometry and crystal packing. The longer alkyl chain in the ethyl ester introduces additional conformational flexibility that can affect intermolecular interactions in the solid state.

Table 3: Comparative Analysis of Related Tetrahydroisoquinoline Derivatives

Propiedades

IUPAC Name |

methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2/h6-7,11,15H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXHORURRXLOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392289 | |

| Record name | Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830573 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

263570-28-1 | |

| Record name | Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bischler-Napieralski Cyclodehydration Route

- Starting Materials: Vanillin derivatives or 4-(2-acetamidobutyl)-2-methoxyphenyl acetate are common precursors.

- Key Steps:

- A Henry condensation between vanillin and nitropropane under microwave irradiation produces a nitroalkene intermediate.

- Cyclodehydration using phosphoryl chloride (POCl3) converts the nitroalkene into a dihydroisoquinoline intermediate quantitatively.

- Reduction of the imine moiety with sodium borohydride (NaBH4) yields the tetrahydroisoquinoline core.

- Purification: The product mixture containing acetylated and non-acetylated derivatives is purified by silica gel column chromatography using a solvent system of ethyl acetate, acetonitrile, and methanol (7:1.5:1.5).

Alkylation of Tetrahydroisoquinoline

- The tetrahydroisoquinoline nucleus is alkylated with 2-bromoacetic acid methyl ester to introduce the methyl acetate side chain.

- This alkylation is typically performed in the presence of a base to deprotonate the nitrogen, facilitating nucleophilic substitution.

- The resulting ester can be hydrolyzed to the corresponding acid or further converted into amides or other derivatives as needed.

- Alternative alkylation involves 2-bromoacetamide derivatives for direct side-chain introduction.

Enantioselective Synthesis via Transfer Hydrogenation

- Enantiomerically enriched tetrahydroisoquinolines are prepared by transfer hydrogenation of 3,4-dihydroisoquinolines using chiral ruthenium(II) complexes as catalysts.

- This method allows stereoselective reduction, yielding optically active tetrahydroisoquinoline derivatives.

- Subsequent alkylation or esterification steps introduce the methyl 2-acetate substituent.

Alternative Synthetic Routes

- Starting from methyl (S)-(+)-mandelate , a stereoselective route involves amide formation, tosylation, and coupling with tetrahydroisoquinoline derivatives to afford the target compound.

- This route emphasizes stereochemical control and functional group transformations to achieve high purity and enantiomeric excess.

Reaction Conditions and Purification

Research Findings and Analytical Data

- The synthetic intermediates and final compounds have been characterized by NMR spectroscopy , mass spectrometry , and chromatographic techniques confirming structure and purity.

- The key intermediate nitroalkene shows a melting point of 42 °C and characteristic 1H-NMR signals consistent with substitution patterns.

- The final product, methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate, has a molecular weight of 265.30 g/mol and a density of approximately 1.1 g/cm³.

- Boiling point is reported around 378 °C at atmospheric pressure, indicating thermal stability suitable for further chemical transformations.

Summary Table of Key Preparation Routes

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bischler-Napieralski Cyclodehydration | Vanillin, Nitropropane | POCl3, NaBH4, microwave irradiation | High yield, straightforward | Requires careful control of conditions |

| Alkylation of Tetrahydroisoquinoline | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 2-bromoacetic acid methyl ester, base | Direct introduction of side chain | Possible side reactions, purification needed |

| Enantioselective Transfer Hydrogenation | 3,4-dihydroisoquinoline | Chiral Ru(II) catalyst, H2 donor | High enantiomeric purity | Requires chiral catalyst, cost |

| Stereoselective Route from Mandelate | Methyl (S)-(+)-mandelate | Amide formation, tosylation, coupling | Stereochemical control | Multi-step, longer synthesis |

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction of the isoquinoline ring to tetrahydroisoquinoline.

Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation are commonly used.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and substituted isoquinolines .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of tetrahydroisoquinolines exhibit promising anticancer properties. Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Study Example :

A study tested the compound against human colorectal adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines. Results showed that certain derivatives displayed IC50 values in the range of 1.9 to 7.52 μg/mL, demonstrating significant antiproliferative activity .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective properties. The structure of methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate suggests potential interactions with neurotransmitter systems.

Research Insight :

Studies have shown that compounds with similar structures can inhibit neurodegeneration and promote neuronal survival in models of neurotoxicity .

Anti-inflammatory Properties

The anti-inflammatory effects of methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate are also being explored. Compounds derived from tetrahydroisoquinolines have been linked to the modulation of inflammatory pathways.

Research Findings :

In vitro studies suggest that these compounds can reduce pro-inflammatory cytokine production in immune cells .

Synthesis and Derivative Development

The synthesis of methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate typically involves multi-step organic reactions that allow for the modification of the isoquinoline structure to enhance biological activity.

Synthetic Pathways :

Common methods include:

- Alkylation Reactions : To introduce various alkyl groups.

- Functionalization : Modifying the methoxy groups to improve solubility and bioavailability .

Data Table: Biological Activities Summary

Mecanismo De Acción

The mechanism of action of Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to modulate neurotransmitter systems, inhibit bacterial growth, and protect neuronal cells from oxidative stress .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Ester Group Variations

Table 1: Key Ester Derivatives and Their Properties

- Methyl vs. Ethyl Esters: The ethyl analogue (CAS 14028-68-3) is synthesized via sodium borohydride reduction with 92% yield, while the methyl ester is obtained via organocatalysis with lower yield (44%) but enantioselectivity (36% ee) . Ethyl esters generally exhibit higher stability in vivo due to slower hydrolysis.

- Benzyl Esters : Benzyl-substituted derivatives (e.g., compound 40) show enhanced blood-brain barrier penetration, making them suitable for neuropharmacological applications .

Substituent Modifications on the Tetrahydroisoquinoline Core

Functional Group Replacements

- Acetonitrile Derivative : 2-(6,7-Dimethoxy-THIQ-1-yl)acetonitrile (CAS 52244-06-1) exhibits higher reactivity due to the nitrile group, requiring stringent safety protocols (GHS Category 2) .

- Amide Derivatives : Substitution with carboxamide groups (e.g., compound 6f) improves metabolic stability but reduces CNS penetration compared to esters .

Pharmacological and Industrial Relevance

- Orexin Receptor Antagonism : Methyl and ethyl esters serve as precursors for OX1R antagonists, with substituent variations modulating selectivity (e.g., compound 30 vs. 33) .

- Safety and Handling : The methyl ester’s hydrochloride salt (CAS 1224048-09-2) requires standard laboratory precautions, while acetonitrile derivatives demand toxicity mitigation .

Actividad Biológica

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a compound derived from the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article explores its biological properties through various studies, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetrahydroisoquinoline core with two methoxy groups and an acetate moiety. Its molecular formula is with a CAS number of 1172366-78-7. The presence of methoxy groups at positions 6 and 7 enhances its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that related tetrahydroisoquinolines possess antimicrobial properties. For instance, compounds with similar structures have been noted to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers antibiotic resistance in bacteria .

- Neuroprotective Effects : Tetrahydroisoquinoline derivatives are known for their neuroprotective properties. They may mitigate neurodegeneration by influencing neurotransmitter systems and reducing oxidative stress .

- Cholinesterase Inhibition : Some studies suggest that these compounds can inhibit cholinesterases, enzymes that break down acetylcholine, potentially aiding in the treatment of Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study by Fülöp et al. demonstrated that derivatives of tetrahydroisoquinolines could effectively inhibit the growth of various bacterial strains by targeting NDM-1. The compound's structural modifications led to enhanced potency against resistant pathogens .

Case Study 2: Neuroprotection in Animal Models

Research involving animal models has indicated that methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate may protect neurons from oxidative damage. In experiments where rats were subjected to neurotoxic agents, administration of this compound resulted in significantly reduced neuronal loss compared to controls .

The mechanisms through which methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate exerts its effects include:

- Inhibition of Enzymatic Activity : By inhibiting enzymes like NDM-1 and cholinesterases, the compound alters biochemical pathways that are crucial for bacterial survival and neurotransmitter regulation.

- Oxidative Stress Reduction : The methoxy groups contribute to antioxidant activity by scavenging free radicals and enhancing cellular defense mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via alkylation or acylation of the tetrahydroisoquinoline core. For example, alkylation with methyl acrylate derivatives under basic conditions (e.g., NaH or K₂CO₃) yields the ester. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature. Evidence from analogous compounds (e.g., ethyl ester derivatives) shows that excess alkylating agents (3 eq.) improve yields (76–82%), while bulky substituents reduce efficiency (e.g., 15% yield with 1-iodopropane) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. Key signals include aromatic protons (δ 6.5–7.0 ppm for isoquinoline) and methoxy groups (δ 3.7–3.9 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula (C₁₅H₂₁NO₄ requires m/z 279.33) .

- HPLC : Reverse-phase chromatography monitors purity (>95% by area normalization) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) and skin contact (wash with soap/water immediately) .

- Storage : Store at 2–8°C in airtight containers away from oxidizers. Stability data indicate decomposition under prolonged light exposure .

Advanced Research Questions

Q. How can racemization during synthesis be minimized, particularly in enantioselective applications?

- Methodological Answer : Racemization occurs under acidic or high-temperature conditions. Strategies include:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-configured intermediates) .

- Mild Conditions : Avoid strong acids (e.g., HCl); opt for catalytic bases (e.g., DBU) in aprotic solvents .

- Monitoring : Chiral HPLC or polarimetry tracks enantiomeric excess (ee) during synthesis .

Q. What computational or crystallographic methods are suitable for studying its receptor-binding interactions?

- Methodological Answer :

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry. For example, SHELXL handles high-resolution data for small molecules .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like α₂C-adrenergic receptors, guided by pharmacophore models from related tetrahydroisoquinoline antagonists .

Q. How does structural modification (e.g., substituent variation) impact biological activity?

- Methodological Answer :

- SAR Studies : Modifying the acetoxy group to amides (e.g., N-benzyl derivatives) enhances receptor affinity. For instance:

| Derivative | Substituent | IC₅₀ (α₂C Receptor) |

|---|---|---|

| 30 | Ethyl | 76 nM |

| 33 | Benzyl | 18 nM |

- Electron-Withdrawing Groups : Methoxy at C6/C7 increases metabolic stability but reduces solubility .

Q. How can stability under physiological conditions (e.g., pH, temperature) be evaluated for drug development?

- Methodological Answer :

- Forced Degradation : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24h. Monitor degradation via LC-MS .

- Thermal Analysis : DSC/TGA identifies melting points (e.g., 89–96°C for analogs) and decomposition thresholds .

Data Contradictions and Resolution

Q. Conflicting reports on cytotoxicity: How to reconcile in vitro vs. in vivo toxicity data?

- Methodological Answer :

- In Vitro : No acute toxicity data are available for the methyl ester, but ethyl analogs show low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) .

- In Vivo : Antiparasitic analogs (e.g., dehydroemetine) exhibit dose-dependent toxicity (LD₅₀ = 15 mg/kg in mice). Resolve discrepancies using species-specific metabolic profiling (e.g., CYP450 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.